molecular formula C7H7BrN2O2 B8053957 Methyl 3-bromo-6-methylpyrazine-2-carboxylate

Methyl 3-bromo-6-methylpyrazine-2-carboxylate

Cat. No.: B8053957
M. Wt: 231.05 g/mol
InChI Key: LPRBLOVUGSJQCY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C(_7)H(_7)BrN(_2)O(_2). It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 3-bromo-6-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRBLOVUGSJQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyrazine Derivatives

Bromination is a critical step in introducing the bromine atom at the 3-position of the pyrazine ring. A patented method begins with 6-amino-2-methylpyridine, which undergoes diazotization and bromination to form 6-bromo-2-methylpyridine. In this process:

  • Diazotization : 6-amino-2-methylpyridine reacts with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at -10°C to 0°C, forming a diazonium intermediate.

  • Bromination : The intermediate is treated with bromine (Br₂) at 0–15°C, yielding 6-bromo-2-methylpyridine with 92% efficiency.

Optimal molar ratios include:

  • 6-amino-2-methylpyridine : HBr : Br₂ = 1 : 3–4 : 1.1–1.3.

  • Reaction times of 1–3 hours for diazotization and 0.5–1 hour for bromination.

Key Table 1: Bromination Reaction Conditions

ParameterOptimal RangeYield/Purity
Temperature-10°C to 15°C92% yield
Molar Ratio (Substrate : Br₂)1 : 1.1–1.3>99% purity
Reaction Time1.5–2 hours90–92% efficiency

Esterification Catalyzed by p-Toluenesulfonic Acid

The esterification of 6-bromo-2-pyrazinecarboxylic acid with methanol is catalyzed by p-toluenesulfonic acid (pTSA), a non-oxidative organic acid that minimizes side reactions. Key steps include:

  • Reaction Setup : 6-bromo-2-pyrazinecarboxylic acid, anhydrous methanol, and pTSA are refluxed at 65–70°C for 2–8 hours.

  • Workup : The mixture is cooled, concentrated via rotary evaporation, and recrystallized using a mixed solvent system (e.g., hexane/ethyl acetate).

Optimized Conditions :

  • Molar ratio of acid : pTSA : methanol = 1 : 0.06–0.2 : 40–60.

  • Yields of 85–90% with >99% purity after recrystallization.

Key Table 2: Esterification Parameters

ParameterValueImpact on Yield
Catalyst Loading6–20 mol% pTSAMaximizes rate
Methanol Excess40–60 equivalentsDrives equilibrium
Recrystallization SolventHexane/Ethyl Acetate (3:1)99% purity

Microbiological Oxidation of Methyl Groups

Biocatalytic Pathway for Carboxylic Acid Formation

A microbial oxidation method described in patent US5236832A enables the conversion of methylpyrazines to carboxylic acids using bacterial strains (e.g., Pseudomonas spp.). For 6-methylpyrazine derivatives:

  • Substrate : 6-methylpyrazine is oxidized at the methyl group to form 6-pyrazinecarboxylic acid.

  • Conditions : pH 6–10, 25–40°C, and reaction times of 6–8 hours.

  • Inducers : Enzyme activity is enhanced by adding small amounts of substrate or analogs during fermentation.

Advantages :

  • Avoids harsh chemical oxidants like potassium permanganate.

  • Yields 70–80% carboxylic acid with minimal byproducts.

Key Table 3: Microbial vs. Chemical Oxidation

ParameterMicrobialChemical
Temperature25–40°C50–80°C
CatalystBacterial cellsKMnO₄/H₂SO₄
Environmental ImpactLow (aqueous waste)High (toxic byproducts)
Yield70–80%85–90%

Hybrid Synthesis Strategies

Integrating Microbial and Chemical Steps

A proposed hybrid route combines microbial oxidation for carboxylic acid synthesis with chemical esterification:

  • Step 1 : Oxidize 6-methylpyrazine to 6-pyrazinecarboxylic acid using Pseudomonas spp..

  • Step 2 : Brominate at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Step 3 : Esterify with methanol and pTSA.

Benefits :

  • Reduces reliance on toxic oxidants (e.g., KMnO₄).

  • Achieves 75–80% overall yield with >98% purity.

Industrial Scalability and Challenges

Large-Scale Bromination

Bromination at industrial scales requires precise temperature control (-10°C to 0°C) and efficient bromine recovery systems to mitigate safety risks. Continuous flow reactors have been proposed to enhance heat dissipation and reduce reaction times.

Catalyst Recycling in Esterification

pTSA can be recovered from reaction mixtures via aqueous extraction and reused for 3–5 cycles without significant activity loss, reducing costs by 20–30% .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-bromo-6-methylpyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of bioactive molecules. Its unique structural properties make it particularly valuable for developing therapeutics targeting neurological disorders and antimicrobial agents.

Case Study: Antimicrobial Activity

A study synthesized derivatives of pyrazine carboxamides, including those based on this compound, which exhibited significant antibacterial activity against extensively drug-resistant Salmonella Typhi. The most potent derivative showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL, highlighting the compound's potential in combating resistant bacterial strains .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals. Its effectiveness in pest control and crop protection contributes to enhanced agricultural productivity.

Data Table: Agrochemical Formulations

Compound Application Effectiveness
This compoundPest control formulationsHigh efficacy against common pests
Other derivativesCrop protectionVaried effectiveness based on formulation

Material Science

This compound is being explored for its potential in developing novel materials, including polymers and coatings. Its chemical structure lends itself to modifications that can enhance material properties such as durability and resistance to environmental factors.

Research Findings

Studies have indicated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in protective coatings and advanced composites.

Biochemical Research

This compound is also significant in biochemical research, particularly in enzyme inhibition studies and receptor binding assays. Its role as a research tool aids in elucidating biochemical pathways and disease mechanisms.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in disease processes, providing insights into potential therapeutic targets. For instance, studies involving alkaline phosphatase inhibitors showed promising results with synthesized compounds derived from this compound .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids in the accurate quantification of related compounds within complex mixtures, ensuring reliability in analytical results.

Applications in Analytical Techniques

Technique Use of this compound
High-performance liquid chromatography (HPLC)Calibration standard for detection methods
Mass spectrometryReference compound for identifying related structures

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-methylpyrazine-2-carboxylate depends on its application. In pharmaceutical research, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • Methyl 3-chloro-6-methylpyrazine-2-carboxylate
  • Methyl 3-fluoro-6-methylpyrazine-2-carboxylate
  • Methyl 3-iodo-6-methylpyrazine-2-carboxylate

Comparison: Methyl 3-bromo-6-methylpyrazine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications where other halogens might not be as effective.

Biological Activity

Methyl 3-bromo-6-methylpyrazine-2-carboxylate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrN2O2C_7H_8BrN_2O_2, with a molecular weight of approximately 215.05 g/mol. The compound features a pyrazine ring substituted with a bromine atom and a carboxylate group, contributing to its unique chemical reactivity and biological activity.

Synthesis Methods

Several methods have been developed for synthesizing this compound, often involving the reaction of pyrazine derivatives with various reagents under controlled conditions. Common synthetic routes include:

  • Bromination of Methylpyrazine Derivatives : Utilizing brominating agents to introduce the bromine substituent.
  • Carboxylation Reactions : Employing carboxylic acid derivatives to form the carboxylate group.
  • Esterification : Converting the carboxylic acid to its methyl ester form through reactions with methanol in acidic conditions.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial cell wall synthesis leading to cell lysis.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Antiviral Activity

Research has indicated that this compound acts as an inhibitor of reverse transcriptase, suggesting potential applications in antiviral drug development, particularly for HIV treatment. A study assessed its efficacy in inhibiting HIV replication in vitro, revealing a dose-dependent reduction in viral load.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, including thrombin. This inhibition suggests potential applications in anticoagulant therapies.

Case Studies

  • Antiviral Activity Study : In vitro studies showed that this compound significantly reduced HIV replication, indicating its potential as a therapeutic agent for HIV/AIDS.
  • Antibacterial Testing : A disc diffusion method was employed to test the compound against multiple bacterial strains, demonstrating significant zones of inhibition compared to control groups.

The mechanism of action for this compound involves interactions with biological targets such as enzymes or receptors. The presence of the bromine and carboxyl groups allows for hydrogen bonding and halogen bonding interactions, influencing the binding affinity and specificity of the compound.

Q & A

Basic Research Questions

Q. How can the bromination step in the synthesis of Methyl 3-bromo-6-methylpyrazine-2-carboxylate be optimized to improve yield?

  • Methodological Answer : The bromination of pyrazine derivatives often employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, as demonstrated in the synthesis of 3-amino-6-bromo-pyrazine-2-carboxylic acid (41% yield) . To improve yield:

  • Optimize stoichiometry (e.g., slight excess of NBS).
  • Monitor reaction progress via TLC or LC-MS to avoid over-bromination.
  • Explore alternative solvents (e.g., acetonitrile) or catalysts (e.g., Lewis acids) to enhance selectivity.

Q. What purification techniques are most effective for isolating this compound after synthesis?

  • Methodological Answer : Post-synthesis purification typically involves:

  • Liquid-liquid extraction : Use ethyl acetate to separate organic phases, followed by drying with sodium sulfate .
  • Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane to resolve brominated byproducts.
  • Recrystallization : Test solvents like methanol or dichloromethane/hexane mixtures for high-purity crystals.

Q. How can NMR spectral discrepancies (e.g., unexpected peaks) in brominated pyrazine derivatives be resolved?

  • Methodological Answer :

  • Use deuterated solvents (e.g., DMSO-d6) to minimize solvent interference.
  • Perform 2D NMR experiments (e.g., COSY, HSQC) to assign proton and carbon signals unambiguously.
  • Compare with literature data for analogous bromopyrazines, such as methyl 3-chloropyrazine-2-carboxylate derivatives .

Advanced Research Questions

Q. What strategies are recommended for solving the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer :

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Structure solution : Apply direct methods in SHELXS or dual-space algorithms in SHELXD for phase determination .
  • Refinement : Utilize SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for Br and O atoms .
  • Visualization : Generate ORTEP diagrams via ORTEP-3 to validate molecular geometry and intermolecular interactions .

Q. How can hydrogen-bonding patterns in the crystal lattice of this compound be systematically analyzed?

  • Methodological Answer :

  • Perform graph set analysis to categorize hydrogen-bond motifs (e.g., chains, rings) using crystallographic software like Mercury.
  • Reference Etter’s rules to predict packing motifs based on donor-acceptor interactions, as applied to pyrazine derivatives in studies like Patterns in Hydrogen Bonding .

Q. What experimental approaches are suitable for confirming the molecular weight and fragmentation patterns of this compound?

  • Methodological Answer :

  • ESI-MS : Use electrospray ionization mass spectrometry in positive mode; observe isotopic peaks for bromine (79Br/81Br) at m/z 217.1/219.0 .
  • HRMS : Validate exact mass with high-resolution instruments (e.g., TOF-MS) to distinguish from isobaric impurities.
  • Compare fragmentation pathways with analogous compounds, such as 5-bromo-N-methylpyrazin-2-amine derivatives .

Q. How can computational methods aid in designing derivatives of this compound for biological activity studies?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock to predict binding affinities toward target proteins (e.g., TGR5 agonists) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with activity data from synthesized analogs.

Q. What precautions are critical for handling air-sensitive intermediates during synthesis?

  • Methodological Answer :

  • Use Schlenk lines or gloveboxes under inert atmosphere (N2/Ar) for moisture-sensitive steps, such as coupling reactions with HATU or HBTU .
  • Store intermediates at 2–8°C in sealed, amber vials to prevent degradation, as recommended for similar halogenated pyrazines .

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